5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
Description
This compound is a brominated furan-2-carboxamide derivative featuring a piperazine moiety substituted with a 4-chlorophenyl group.
Properties
IUPAC Name |
5-bromo-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClN3O2/c18-16-6-5-15(24-16)17(23)20-7-8-21-9-11-22(12-10-21)14-3-1-13(19)2-4-14/h1-6H,7-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSANRMCXHQTEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves several steps. One common method includes the reaction of 5-bromo-2-furoic acid with 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol, with the progress monitored by thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially leading to different derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its effects on cellular processes.
Chemical Research: It serves as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to regulate the amyloid-beta precursor protein/APP signaling during neuronal differentiation by phosphorylating APP . Additionally, it participates in neurite growth in spiral ganglion neurons and phosphorylates the CLOCK-BMAL1 heterodimer, playing a role in the photic regulation of the circadian clock .
Comparison with Similar Compounds
Core Structural Variations
The compound’s analogs differ in three key regions:
Heterocyclic core : Furan vs. benzofuran, thiophene, or indole.
Substituents : Bromo, iodo, methoxy, or chlorine groups.
Linker and side chains : Ethyl vs. butyl chains, sulfonyl groups, or hydrazone linkages.
Pharmacological Implications
- Piperazine Substitution : The 4-chlorophenyl group in the target compound contrasts with analogs bearing 2-methoxyphenyl (e.g., compound 14 in ) or 2,3-dichlorophenyl groups. Chlorine’s electron-withdrawing nature may enhance binding affinity to receptors requiring hydrophobic interactions, while methoxy groups could improve solubility .
- This may affect membrane permeability or target selectivity.
- Linker Flexibility : Ethyl chains (target compound) vs. butyl or trans-butenyl linkers () influence conformational freedom. Shorter chains may restrict binding to deeper receptor pockets, as seen in JNK inhibitors with rigid aromatic linkers .
Biological Activity
5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring and a piperazine moiety, which are known to contribute to various biological activities. The presence of bromine and chlorine substituents may enhance its reactivity and selectivity towards biological targets.
Structural Formula
- Molecular Formula : C17H19BrClN3O2
- Molecular Weight : 412.7 g/mol
- IUPAC Name : this compound
Key Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to biological activity |
| Piperazine Moiety | Enhances pharmacological properties |
| Halogen Atoms | May influence electronic properties |
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have shown promising results in inhibiting the growth of various cancer cell lines, such as:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- CEM-C7 (T acute lymphoblastic leukemia)
Studies have reported that certain piperazine derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor progression.
- Cell Cycle Arrest : Interference with the cell cycle, preventing cancer cell proliferation.
Pharmacological Studies
In vitro studies have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For example, the IC50 values for related piperazine compounds have been reported in the micromolar range, indicating effective dose-dependent activity .
Comparative Efficacy
A comparative analysis of similar compounds shows that this compound may possess superior efficacy against certain cancer types when compared to standard chemotherapeutic agents like doxorubicin .
Study 1: Anticancer Efficacy
A study conducted on a series of piperazine derivatives revealed that modifications at the furan ring significantly enhanced cytotoxicity against MCF-7 cells. The derivatives exhibited IC50 values ranging from 0.65 to 2.41 µM, suggesting that structural optimization could lead to more potent anticancer agents .
Study 2: Mechanistic Insights
Flow cytometry assays indicated that compounds similar to this compound effectively induced apoptosis via increased caspase activity and altered expression levels of apoptotic regulatory proteins like p53 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
